2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
“2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQs) . THIQs are an important structural motif of various natural products and therapeutic lead compounds . They have garnered significant attention due to their intriguing biological properties .
Synthesis Analysis
The synthesis of THIQ derivatives has been a topic of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Chemical Reactions Analysis
The chemical reactions involving THIQs often involve isomerization of iminium intermediate (exo/endo isomerization) . The reactions are hypothesized to proceed sequentially via Knoevenagel .Scientific Research Applications
Synthesis of Complex Molecules
Researchers have explored the synthesis of complex molecular structures using derivatives of tetrahydroisoquinoline. For instance, the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline demonstrates the transformation of nitro compounds to form 1,2,3,4-tetrahydroquinolines, further highlighting the potential for creating complex organic structures (Roberts, Joule, Bros, & Álvarez, 1997). Similarly, the development of new photolabile protecting groups for carboxylic acids based on brominated hydroxyquinoline showcases the compound's utility in sensitive biological applications, highlighting its increased solubility and potential for in vivo use (Fedoryak & Dore, 2002).
Novel Reaction Pathways
The reaction of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline with activated alkynes to afford stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides opens new pathways for synthesizing substituted dihydropyrrolo[2,1-a]isoquinolines, demonstrating the compound's role in facilitating novel chemical reactions (Voskressensky et al., 2010).
Catalysis and Stereoselectivity
The exploration of one-pot N-Boc deprotection and catalytic intramolecular reductive amination for synthesizing tetrahydroisoquinolines shows the compound's utility in preparing enantiomerically pure alkaloids, indicating its importance in the field of asymmetric synthesis and catalysis (Zhou et al., 2017).
Bioreductive Activation
The study on bioreductively activated prodrug systems, where a 2-nitroimidazol-5-ylmethyl unit is used for selective drug delivery to hypoxic tissues, showcases the potential for using derivatives of tetrahydroisoquinoline in the development of targeted therapeutic strategies (Parveen, Naughton, Whish, & Threadgill, 1999).
Future Directions
Properties
IUPAC Name |
tert-butyl 5-bromo-8-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(18)16-7-6-9-10(8-16)12(17(19)20)5-4-11(9)15/h4-5H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRHHHUEYIJZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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